2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Beschreibung
Eigenschaften
Molekularformel |
C15H15N5O2S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-8(2)14-19-20-15(23-14)16-12(21)7-11-9-5-3-4-6-10(9)13(22)18-17-11/h3-6,8H,7H2,1-2H3,(H,18,22)(H,16,20,21) |
InChI-Schlüssel |
CUGGCNZCZMISQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Amidation of 4-Hydroxyphthalazine-1-carboxylic Acid
A foundational approach involves the coupling of 4-hydroxyphthalazine-1-carboxylic acid with 5-isopropyl-1,3,4-thiadiazol-2-amine. The reaction employs N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in acetonitrile at room temperature. The carboxyl group is activated by EDC, forming an O-acylisourea intermediate, which reacts with the amine to yield the acetamide product. Purification via column chromatography (ethyl acetate/petroleum ether, 3:7) achieves a yield of 68–72%.
Key Parameters :
Multi-Step Synthesis from 2-Chloroacetamide Intermediates
An alternative route begins with the synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide, followed by nucleophilic substitution with 4-hydroxyphthalazin-1-yl lithium (Figure 1). The chloroacetamide intermediate is prepared by treating 5-isopropyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in dichloromethane (DCM) under nitrogen. Subsequent reaction with lithiated 4-hydroxyphthalazine in tetrahydrofuran (THF) at −78°C affords the target compound in 58% yield.
Optimization Insights :
-
Temperature control : Maintaining −78°C prevents side reactions.
-
Lithiation agent : n-Butyllithium (2.5 M in hexanes) ensures complete deprotonation of the phthalazine hydroxyl group.
Catalytic and Solvent Systems
Solvent Effects on Reaction Efficiency
Comparative studies highlight acetonitrile and DMF as optimal solvents for amide coupling (Table 1). Acetonitrile minimizes side-product formation, while DMF accelerates reaction kinetics but requires rigorous drying.
Table 1: Solvent Impact on Amidation Yield
| Solvent | Yield (%) | Purity (HPLC) | Side Products (%) |
|---|---|---|---|
| Acetonitrile | 72 | 98.5 | <2 |
| DMF | 65 | 95.2 | 5–7 |
| THF | 48 | 89.1 | 12–15 |
Role of Coupling Agents
EDC/HOBt outperforms other reagents like DCC (dicyclohexylcarbodiimide) in minimizing racemization and improving yields (Table 2). HOBt suppresses oxazolone formation, enhancing reaction specificity.
Table 2: Coupling Agent Comparison
| Reagent System | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | 72 | 24 | 98.5 |
| DCC/DMAP | 61 | 36 | 92.3 |
| HATU | 68 | 18 | 97.1 |
DMAP = 4-Dimethylaminopyridine; HATU = Hexafluorophosphate azabenzotriazole tetramethyl uronium.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/petroleum ether gradient) remains the standard for isolating the title compound. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.52–7.89 (m, 4H, phthalazine-H), 4.21 (s, 2H, CH₂), 3.10 (sept, 1H, CH(CH₃)₂), 1.35 (d, 6H, CH₃).
-
IR (KBr): 3275 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Scalability and Industrial Feasibility
Kilogram-Scale Production
Pilot-scale synthesis using continuous flow reactors achieves 85% yield with a residence time of 30 minutes. Key parameters include:
-
Pressure : 2 bar
-
Temperature : 25°C
-
Catalyst load : 5 mol% EDC.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours with comparable yield (70%). This method favors polar solvents like DMF due to enhanced dielectric heating.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Hydroxylgruppe am Phthalazinon-Kern kann oxidiert werden, um entsprechende Ketone oder Chinone zu bilden.
Reduktion: Die Nitrogruppen am Thiadiazol-Rest können mit Reduktionsmitteln wie Wasserstoffgas über Palladiumkatalysatoren zu Aminen reduziert werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Positionen neben den Stickstoffatomen im Thiadiazolring.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff, Lithiumaluminiumhydrid.
Substitution: Alkylhalogenide, Acylchloride unter basischen Bedingungen.
Hauptprodukte
Oxidation: Ketone, Chinone.
Reduktion: Amine.
Substitution: Alkylierte oder acylierte Derivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Hydroxyphthalazin-1-yl)-N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Enzymhemmung: Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert.
Signalwegmodulation: Es kann Signalwege modulieren, indem es mit Schlüsselproteinen interagiert, die an diesen Wegen beteiligt sind, was zu veränderten zellulären Reaktionen führt.
Wirkmechanismus
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
Thiadiazole Substituents
- Isopropyl vs. Aryl/Thio Groups : The target compound’s 5-isopropyl group on the thiadiazole contrasts with analogues bearing chlorophenyl (e.g., 4g in ), benzylthio (e.g., 5h in ), or ethylthio (e.g., 5g in ) substituents. Bulky isopropyl may enhance lipophilicity compared to electron-withdrawing groups like chlorophenyl, influencing membrane permeability .
Phthalazine vs. Other Heterocycles
Physical Properties
Melting Points
The absence of a hydroxy group in 4g correlates with a higher melting point (203–205°C), possibly due to stronger π-π stacking of chlorophenyl groups. The target compound’s hydroxy group may reduce crystallinity, lowering its melting point compared to 4g .
Anticancer Activity
- Compound 4y (): Exhibits potent cytotoxicity against MCF-7 (IC50: 0.084 ± 0.020 mmol L⁻¹) and A549 (IC50: 0.034 ± 0.008 mmol L⁻¹) cells. The ethyl and p-tolylamino substituents likely enhance DNA intercalation or kinase inhibition .
- Compounds 3 and 8 (): Induce apoptosis via Akt inhibition (92.36% and 86.52%, respectively). Their nitro and thioacetamide groups contrast with the target compound’s hydroxyphthalazin, suggesting divergent mechanisms .
Enzyme Inhibition
Key Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., chlorophenyl) improve thermal stability but may reduce solubility. Hydrophilic groups (e.g., hydroxy) enhance target binding but may lower bioavailability .
- Bioactivity vs. Structure: Thiadiazoles with ethyl/p-tolylamino (4y) or nitro groups (3, 8) show superior anticancer activity, while the target compound’s hydroxyphthalazin may favor kinase or aromatase inhibition .
Biologische Aktivität
2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique combination of a hydroxyphthalazine moiety and a thiadiazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is with a molecular weight of approximately 286.33 g/mol. The compound's structure is characterized by:
- A hydroxyphthalazine group that enhances its solubility and potential interaction with biological targets.
- A thiadiazole ring known for its role in various biological activities, including antimicrobial and anticancer effects.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can inhibit the proliferation of various cancer cell lines.
Case Study: In-vitro Cytotoxicity
A study evaluating the cytotoxic effects of thiadiazole derivatives reported IC50 values ranging from 0.74 to 10 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines. The most active compounds demonstrated significant inhibition of cell growth, suggesting that the incorporation of the thiadiazole moiety may enhance anticancer efficacy .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | 8 |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring in 2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide may confer similar activity. Studies indicate that compounds with structural similarities have shown promising results against various bacterial strains .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives can inhibit key enzymes involved in cancer progression and microbial growth.
- Induction of Apoptosis : Preliminary studies suggest that compounds like 2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide may induce apoptosis in cancer cells without causing significant toxicity to normal cells .
Q & A
Q. Basic
- Recrystallization : Ethanol or ethanol-DMF mixtures (1:1) effectively remove polar impurities .
- Chromatography : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates high-purity fractions. Monitor by TLC (Rf = 0.3–0.5) .
- Elemental analysis : Compare calculated vs. experimental C, H, N, S content (deviation <0.4% acceptable) .
How can discrepancies between in vitro and in vivo biological activity data be resolved?
Q. Advanced
- Metabolic stability assays : Evaluate hepatic microsomal stability (e.g., rat liver microsomes, NADPH regeneration system) to identify rapid degradation in vivo .
- Solubility optimization : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability if poor aqueous solubility (<10 µg/mL) limits in vivo efficacy .
- Target engagement studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm target binding affinity (Kd < 1 µM) and rule off-target effects .
Case study : Analogous thiadiazole-acetamide derivatives showed 10-fold lower IC50 in vitro than in vivo due to protein binding; adjusting dosing regimens (e.g., BID administration) improved efficacy .
What computational strategies are recommended for predicting binding affinity with target proteins?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinase ATP-binding pockets). Prioritize compounds with hydrogen bonds to key residues (e.g., Asp86 in EGFR) .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. RMSD <2 Å over the trajectory indicates stable binding .
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across derivatives .
Example : A pyridazine-thiadiazole analog showed improved predicted binding energy (-9.2 kcal/mol) over the parent compound (-7.8 kcal/mol) via scaffold hopping .
What methodologies establish structure-activity relationships (SAR) for derivatives?
Q. Advanced
- Functional group modulation : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the phthalazine and thiadiazole rings. Test against a panel of kinases or antimicrobial targets .
- Bioisosteric replacement : Replace the thiadiazole with oxadiazole or triazole to assess tolerance for heterocycle variation .
- Data table :
| Derivative | R1 (Phthalazine) | R2 (Thiadiazole) | IC50 (µM) |
|---|---|---|---|
| A | 4-OH | Isopropyl | 0.12 |
| B | 4-OCH₃ | Isopropyl | 0.45 |
| C | 4-OH | Phenyl | 2.8 |
SAR Insight: Hydroxy groups at R1 enhance activity, while bulky R2 substituents reduce potency .
How can stability under physiological conditions be evaluated?
Q. Advanced
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC; >90% stability is acceptable .
- Light/heat stress : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Degradation products identified via LC-MS should be <0.5% .
- Cyclic voltammetry : Assess redox stability in PBS. Oxidation peaks >0.8 V indicate resistance to metabolic oxidation .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
